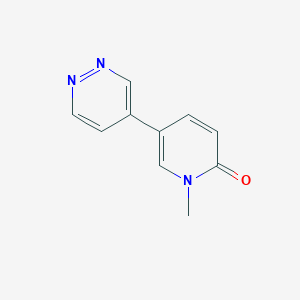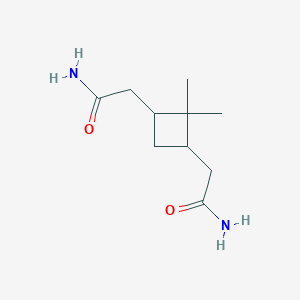
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclobutane ring with two acetamide groups attached, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide typically involves the reaction of cyclobutane derivatives with acetamide under specific conditions. One common method includes the use of cyclobutane-1,3-diyl diacetate as a starting material, which is then reacted with dimethylamine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the acetamide groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting acetamide groups to acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of acyl halides.
Scientific Research Applications
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in structure but with a piperazine ring instead of a cyclobutane ring.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Contains phenyl groups attached to the cyclobutane ring.
Uniqueness
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
CAS No. |
90139-86-9 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[3-(2-amino-2-oxoethyl)-2,2-dimethylcyclobutyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
ZZUQYQJMNLXISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1CC(=O)N)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
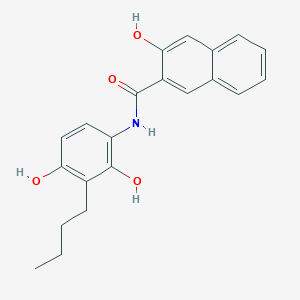

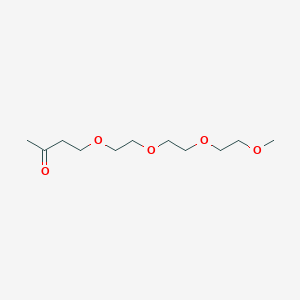

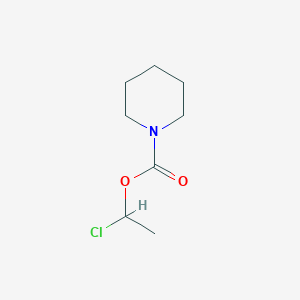
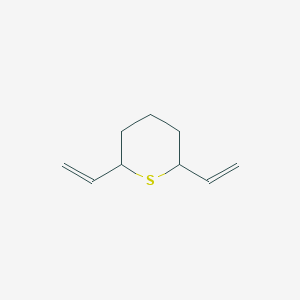
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
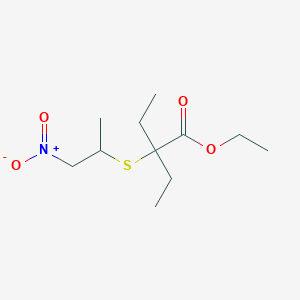
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
